molecular formula C21H17ClN4O2S2 B1669440 Corr4A CAS No. 421580-53-2

Corr4A

Cat. No.: B1669440
CAS No.: 421580-53-2
M. Wt: 457 g/mol
InChI Key: RDOBOPJBMQURAT-UHFFFAOYSA-N
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Description

Corr4A is a cell-permeable bisaminomethylbithiazole compound that can rescue/correct the folding defect of CFTR δF508 mutant via direct interaction .

Scientific Research Applications

Shape-Dependent Electrocatalytic Reduction of CO2 to CO

Triangular silver nanoplates (Tri-Ag-NPs) demonstrated enhanced electrocatalytic reduction of CO2 to CO, showing improved current density, Faradaic efficiency, and durability compared to similarly sized Ag nanoparticles and bulk Ag. This shape-dependent activity suggests that the physical structure of catalysts can significantly influence their efficiency in CO2 reduction processes (Subiao Liu et al., 2017).

Single-Atom Catalysts for Electrochemical Applications

Single-atom catalysts (SACs) have emerged as a frontier in catalysis science, offering maximum atom-utilization efficiency and unique properties for energy conversion technologies. This study highlights wet-chemistry synthetic methods for SACs and their applications in oxygen reduction, hydrogen evolution, and CO2 reduction reactions, pointing towards their potential in achieving atomic economy (Yuanjun Chen et al., 2018).

CO2 Reduction on Copper Catalysts

Investigations into the CO2 electrochemical reduction on copper revealed insights into the reaction mechanisms, emphasizing the role of catalyst surface speciation and electrolyte pH in determining the formation rates of various products. This study contributes to understanding how to enhance the selectivity and efficiency of copper-based catalysts for CO2 reduction (Jing Li et al., 2021).

Electrocatalysis for CO2 Conversion

This comprehensive review discusses the electrocatalysis of the CO2 reduction reaction (CO2RR) into value-added products, highlighting the importance of catalyst and electrolyte design. The discussion spans from fundamental mechanisms to emerging trends in selective conversion, illustrating the broad scope of research efforts aimed at optimizing CO2RR processes (Genxiang Wang et al., 2021).

Mechanism of Action

Target of Action

Corr4A, also known as Corrector C4, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a membrane protein located on the apical side of epithelial cells and regulates chloride, bicarbonate, and fluid transport across secretory epithelia in many organs .

Mode of Action

This compound works by alleviating the interaction between CFTR transmembrane domain mutants and protein homeostasis . It interacts directly with the CFTR or indirectly affects its folding process . This interaction improves the transport of the CFTR to the plasma membrane and increases the stability of the rescued mutant protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the rescue of defective CFTR proteins . By improving the functional expression of defective CFTR proteins, this compound enhances the transport of chloride, bicarbonate, and fluid across secretory epithelia .

Result of Action

The primary molecular effect of this compound’s action is the increased expression of CFTR ΔF508 on the cell surface . This results in improved transport of the CFTR to the plasma membrane and increased stability of the rescued mutant protein . At the cellular level, this leads to enhanced chloride, bicarbonate, and fluid transport across secretory epithelia .

Action Environment

The environment in which this compound operates can influence its action, efficacy, and stability. For instance, studies have shown that pre-incubation with elexacaftor was necessary to achieve relevant levels of G85E rescue . This suggests that the presence of other compounds and the timing of their administration can impact the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Corr4A interacts with the CFTR gene, which encodes a protein that functions as a channel across the membrane of cells that produce mucus, sweat, saliva, tears, and digestive enzymes . The nature of these interactions involves the modulation of the CFTR protein, helping to correct protein dysfunction associated with certain mutations .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly those affected by cystic fibrosis . It influences cell function by modulating the activity of the CFTR protein, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CFTR protein. It exerts its effects at the molecular level by binding to the CFTR protein and modulating its function . This can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can have long-term effects on cellular function, particularly in cells affected by cystic fibrosis . Information on the product’s stability and degradation over time is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the function of the CFTR protein . It interacts with this protein and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its interaction with the CFTR protein . Detailed information on this aspect of this compound’s function is currently limited.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the CFTR protein . Detailed information on this aspect of this compound’s function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, is currently limited.

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360737
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421580-53-2
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for Corr4a?

A1: this compound acts as a corrector for the most common cystic fibrosis-causing mutation, F508del-CFTR. This mutation leads to misfolding of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, trapping it within the endoplasmic reticulum and preventing its proper trafficking to the cell surface. This compound improves the processing and trafficking of F508del-CFTR, enabling more of the protein to reach the cell membrane. [, , ]

Q2: Which specific domain of the F508del-CFTR protein seems most impacted by this compound?

A3: Research suggests that this compound primarily influences the C-terminal half of the F508del-CFTR protein, specifically the region encompassing residues 837–1480 (M2N2). This contrasts with some other correctors like VX-809, VX661, and VX325, which appear to exert their effects mainly on the N-terminal half. []

Q3: Does this compound affect the wild-type CFTR protein?

A4: Studies using transient expression in HEK293 cells indicate that this compound does not significantly impact the total expression or maturation of wild-type CFTR. This suggests a specific interaction with the misfolded F508del variant. []

Q4: How does temperature influence the effectiveness of this compound?

A5: The efficacy of this compound, like other correctors, is sensitive to temperature. Research shows a higher level of functional rescue at physiological temperature (37°C) compared to room temperature when this compound is combined with VX-809. Additionally, this compound can acutely block lysosomal targeting of thermally destabilized F508del-CFTR, showcasing its role in modulating the protein's trafficking pathway. [, ]

Q5: What are the implications of this compound's ability to redirect F508del-CFTR trafficking?

A6: this compound's ability to shift F508del-CFTR trafficking away from lysosomal degradation and towards a regulated recycling route is crucial. By promoting the accumulation of F508del-CFTR in the endosomal recycling compartment (ERC), this compound increases the pool of correctable protein available for trafficking to the cell surface. This highlights the ERC and associated proteins as potential targets for enhancing the efficacy of current and future corrector therapies. []

Q6: Beyond its direct effect on F508del-CFTR, does this compound influence other cellular processes relevant to cystic fibrosis?

A7: Research indicates that this compound might have additional beneficial effects in the context of cystic fibrosis. A study utilizing human CF airway epithelial cells found that this compound, by increasing CFTR expression, could prevent the formation of antibiotic-resistant Pseudomonas aeruginosa biofilms. This protective effect was linked to the modulation of iron accumulation and loss by CF epithelial cells, suggesting this compound may influence cellular iron homeostasis. []

Q7: What is the current status of this compound in terms of clinical development?

A8: While this compound has shown promising results in preclinical studies, it is crucial to note that it has not progressed to clinical trials as a standalone therapy for cystic fibrosis. Further research is needed to fully elucidate its efficacy and safety profile in humans. []

Q8: What are the potential benefits of combining this compound with other CFTR modulators?

A9: Combining this compound with other CFTR modulators, such as potentiators, offers a potential strategy for maximizing therapeutic benefit. Potentiators enhance the function of CFTR proteins already present at the cell surface, working in synergy with correctors like this compound. This combinatorial approach holds promise for improving treatment outcomes in cystic fibrosis. [, ]

Q9: What are the limitations of the current research on this compound?

A10: The available research on this compound primarily involves in vitro studies and some animal models. Clinical trials are necessary to validate its efficacy and safety in humans. Additionally, more research is needed to fully understand its long-term effects and potential for drug resistance. [, ]

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